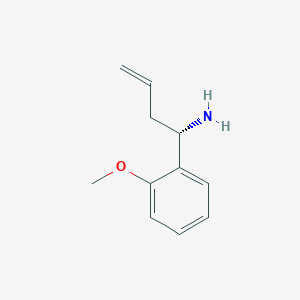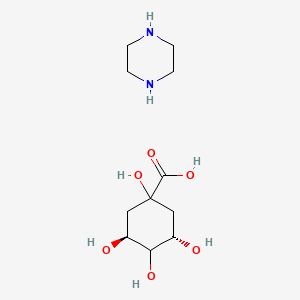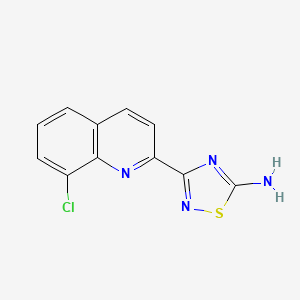
3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline moiety linked to a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 8-chloroquinoline-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions
3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用机制
The mechanism of action of 3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.
相似化合物的比较
Similar Compounds
8-Chloroquinoline: A precursor in the synthesis of 3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine.
2-Amino-8-chloroquinoline: Another derivative of 8-chloroquinoline with similar chemical properties.
1,2,4-Thiadiazole derivatives: Compounds with a thiadiazole ring that exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to the combination of the quinoline and thiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its individual components or other similar compounds.
属性
分子式 |
C11H7ClN4S |
|---|---|
分子量 |
262.72 g/mol |
IUPAC 名称 |
3-(8-chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H7ClN4S/c12-7-3-1-2-6-4-5-8(14-9(6)7)10-15-11(13)17-16-10/h1-5H,(H2,13,15,16) |
InChI 键 |
UWPPSVGYKSHSIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C3=NSC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


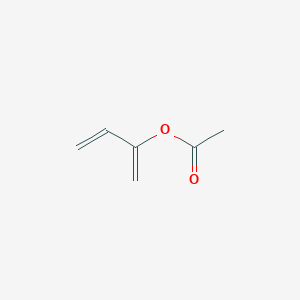
![6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13760360.png)
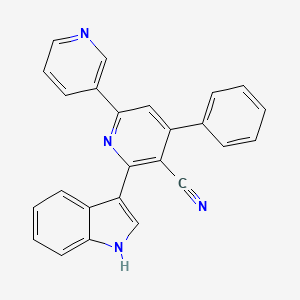
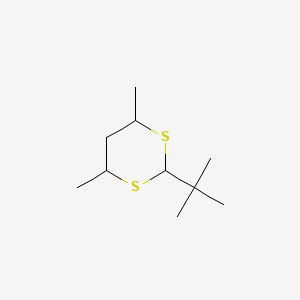
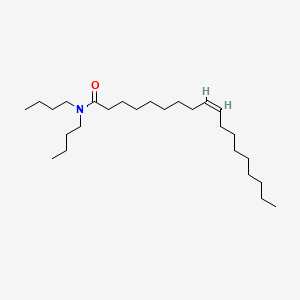
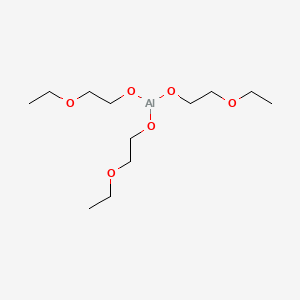
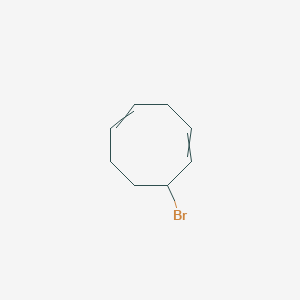

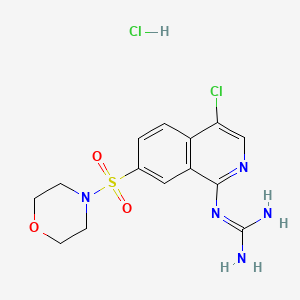
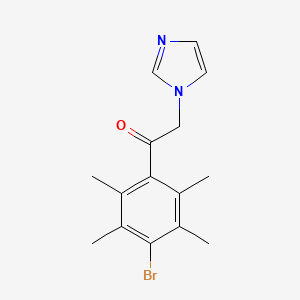
![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)

